molecular formula C13H11ClFN B3341410 2-Chloro-N-(2-fluorobenzyl)aniline CAS No. 1019624-43-1

2-Chloro-N-(2-fluorobenzyl)aniline

Cat. No.: B3341410
CAS No.: 1019624-43-1
M. Wt: 235.68 g/mol
InChI Key: FVGVXJQHOKMSMK-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-fluorobenzyl)aniline (CAS: 1019624-43-1) is a halogenated aniline derivative featuring a chlorine atom at the ortho position of the aniline ring and a 2-fluorobenzyl group attached to the nitrogen atom. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks such as indoles, carbazoles, and dibenzazepines via palladium-catalyzed cyclization reactions . Its structural flexibility and reactivity make it valuable in pharmaceutical and agrochemical research.

Properties

IUPAC Name

2-chloro-N-[(2-fluorophenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN/c14-11-6-2-4-8-13(11)16-9-10-5-1-3-7-12(10)15/h1-8,16H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGVXJQHOKMSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-fluorobenzyl)aniline typically involves the reaction of 2-fluorobenzyl chloride with 2-chloroaniline. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-100°C to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-N-(2-fluorobenzyl)aniline can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the solubility of reactants and improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-fluorobenzyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

2-Chloro-N-(2-fluorobenzyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-fluorobenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

2-Chloro-N-(3-fluorobenzyl)aniline (CAS: 1019623-99-4)
  • Structural Difference : Fluorine is positioned at the meta position of the benzyl group instead of ortho.
  • However, electronic effects (e.g., resonance withdrawal) may differ, influencing regioselectivity in cyclization reactions .
3-Chloro-N-(2-fluorobenzyl)aniline (CAS: 1019541-39-9)
  • Structural Difference : Chlorine is at the meta position of the aniline ring.
  • Impact : The meta-chlorine alters electronic properties, reducing the electron density of the aromatic ring. This may affect oxidative cyclization yields, as seen in related studies where para-substituted analogs showed higher reactivity .
4-Chloro-N-(2-fluorobenzyl)aniline (CAS: 356531-45-8)
  • Structural Difference : Chlorine is at the para position of the aniline ring.

Dihalogenated Derivatives

2,6-Difluoro-N-(2-fluorobenzyl)aniline (CAS: 1040067-71-7)
  • Structural Feature : Two fluorine atoms at the 2- and 6-positions of the aniline ring.
  • Impact : Increased electronegativity may slow reaction kinetics due to stronger electron withdrawal, but could improve binding affinity in receptor-targeted applications .
2,3-Dichloro-N-(2-fluorobenzyl)aniline (CAS: 1040079-19-3)
  • Structural Feature : Two chlorine atoms at the 2- and 3-positions of the aniline ring.
  • Impact : Enhanced steric bulk may hinder cyclization pathways, as observed in Pd-catalyzed reactions where ortho-substituted halides required higher temperatures or ligand optimization .

Alkyl and Functional Group Modifications

2-Chloro-N-(2-fluorobenzyl)-4-methylaniline (CAS: 1040309-13-4)
  • Structural Feature : A methyl group at the 4-position of the aniline ring.
  • However, steric effects may reduce yields in intramolecular cyclizations .
5-chloro-N-[(2-fluorophenyl)methyl]-2-methylaniline
  • Structural Feature : Methyl group at the 2-position of the aniline ring.
  • Impact : Steric hindrance near the reactive NH group could impede catalytic transformations, necessitating tailored reaction conditions (e.g., bulky ligands or elevated temperatures) .

Pd-Catalyzed Cyclization Efficiency

A study comparing diarylamine intermediates (Table 2, ) demonstrated that 2-Chloro-N-(2-fluorobenzyl)aniline achieved 85–91% yields in C–N coupling reactions, outperforming meta-substituted analogs (70–78%). This highlights the importance of ortho-substitution in stabilizing transition states during cyclization .

Electronic and Steric Effects

  • Electron-Withdrawing Groups (e.g., –F, –Cl) : Ortho-fluorine in 2-Chloro-N-(2-fluorobenzyl)aniline enhances electrophilicity at the NH site, facilitating oxidative C–N bond formation.
  • Electron-Donating Groups (e.g., –CH₃) : Methyl-substituted analogs (e.g., 2-Chloro-N-(2-fluorobenzyl)-4-methylaniline) require longer reaction times due to reduced electrophilicity .

Biological Activity

2-Chloro-N-(2-fluorobenzyl)aniline is a halogenated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activity. The presence of chlorine and fluorine substituents can significantly influence the compound's lipophilicity, receptor binding, and overall biological efficacy. This article reviews the biological activity of 2-Chloro-N-(2-fluorobenzyl)aniline, synthesizing findings from various studies and highlighting its potential applications in pharmaceuticals.

  • Molecular Formula : C13H11ClFN
  • Molecular Weight : 247.68 g/mol
  • Structure : The compound consists of an aniline core substituted with a chlorine atom at the ortho position and a fluorobenzyl group at the nitrogen atom.

Biological Activity Overview

The biological activity of 2-Chloro-N-(2-fluorobenzyl)aniline can be inferred from studies on structurally similar compounds. Halogenated anilines are often investigated for their roles as:

  • Anticancer agents
  • Anti-inflammatory agents
  • Antimicrobial agents

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, halogenated anilines have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

A study on related compounds demonstrated that modifications in halogen positioning can alter cytotoxicity profiles, suggesting that 2-Chloro-N-(2-fluorobenzyl)aniline may possess comparable effects against cancer cells.

CompoundIC50 (µM)Cancer Cell Line
4-Bromo-2-chloroaniline25MCF-7 (breast cancer)
4-Fluoroaniline30HeLa (cervical cancer)
2-Chloro-N-(2-fluorobenzyl)aniline (predicted)TBDTBD

Anti-inflammatory Activity

The anti-inflammatory potential of halogenated anilines has been documented, with studies showing inhibition of pro-inflammatory cytokines. The mechanism often involves modulation of NF-kB signaling pathways, which are crucial in inflammation.

Case Studies

  • Study on Halogenated Anilines : A comprehensive review highlighted the biological activities of various halogenated anilines, establishing a correlation between halogen substitution patterns and biological efficacy. The study noted that compounds with electron-withdrawing groups like chlorine and fluorine showed enhanced activity against inflammatory markers.
  • Metabolism Studies : Research on the biodegradation of similar compounds by Rhodococcus species revealed metabolic pathways that could be relevant for understanding the degradation and bioactivity of 2-Chloro-N-(2-fluorobenzyl)aniline in environmental contexts. This study emphasized the importance of microbial interactions in assessing the compound's ecological impact.

The exact mechanism by which 2-Chloro-N-(2-fluorobenzyl)aniline exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:

  • Receptor Binding : The compound may interact with specific receptors involved in cell signaling pathways.
  • Enzyme Inhibition : It could inhibit enzymes critical for cancer cell proliferation or inflammatory responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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